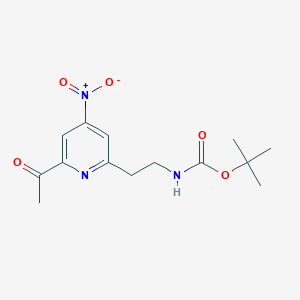
(S)-3-Thiophen-2-ylmethyl-piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Thiophen-2-ylmethyl-piperazin-2-one is a chiral compound featuring a thiophene ring attached to a piperazinone structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and (S)-piperazine-2-one.
Condensation Reaction: Thiophene-2-carboxaldehyde is reacted with (S)-piperazine-2-one under basic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
化学反応の分析
Types of Reactions: (S)-3-Thiophen-2-ylmethyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Reduced piperazinone derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
(S)-3-Thiophen-2-ylmethyl-piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system.
Pathways Involved: The compound could modulate neurotransmitter pathways, influencing neuronal activity and signaling.
類似化合物との比較
®-3-Thiophen-2-ylmethyl-piperazin-2-one: The enantiomer of the compound with different stereochemistry.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one.
Piperazine-2-one: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.
特性
分子式 |
C9H12N2OS |
|---|---|
分子量 |
196.27 g/mol |
IUPAC名 |
3-(thiophen-2-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C9H12N2OS/c12-9-8(10-3-4-11-9)6-7-2-1-5-13-7/h1-2,5,8,10H,3-4,6H2,(H,11,12) |
InChIキー |
ABRFJKJKAFVQOD-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C(N1)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]-](/img/structure/B14849314.png)








